
3,3-diethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-diethyl-2,3-dihydro-1H-indole” is a heterocyclic compound . It is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “3,3-diethyl-2,3-dihydro-1H-indole” is derived from the indole structure, which consists of a benzene ring fused to a pyrrole ring . The 3D structure of the molecule can be viewed using specific software .
Chemical Reactions Analysis
Indole derivatives, including “3,3-diethyl-2,3-dihydro-1H-indole”, can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization . They can also be involved in one-pot, multistep regimens that provide efficiency in terms of time, cost, yield, labor, energy, and consumables .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Indole derivatives are widely recognized for their biological activities and are used in the development of drugs for treating various diseases. They have been studied for their potential in cancer therapy , as antimicrobial agents , and for treating different types of disorders in the human body .
Synthetic Chemistry
Indoles serve as key intermediates in synthetic chemistry. For example, they are used in the Fischer indole synthesis to create complex molecules with potential therapeutic properties .
Catalysis
Indoles can be involved in multicomponent reactions where they act as substrates. Different catalysts like L-proline and silica-supported ionic liquids have been used to facilitate these reactions, leading to the synthesis of various indole-containing compounds .
Enzyme Inhibition
Some indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) , which are significant in the study of metabolic disorders .
Anti-HIV Research
Indole derivatives have also been synthesized and screened for their anti-HIV activity, showing promise against HIV-1 and HIV-2 strains replication in acutely infected cells .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 3,3-diethyl-2,3-dihydro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact mode of action of 3,3-diethyl-2,3-dihydro-1H-indole would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . The specific pathways affected by 3,3-diethyl-2,3-dihydro-1H-indole would depend on its specific targets and the biological context.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of 3,3-diethyl-2,3-dihydro-1H-indole would depend on its specific targets, the mode of action, and the biological context.
Safety and Hazards
While specific safety and hazard information for “3,3-diethyl-2,3-dihydro-1H-indole” is not available in the search results, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The future directions for “3,3-diethyl-2,3-dihydro-1H-indole” and other indole derivatives involve their potential applications in drug discovery. Indoles are considered a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the development of new synthesis methods and the exploration of their diverse biological activities are areas of ongoing research .
Eigenschaften
IUPAC Name |
3,3-diethyl-1,2-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-12(4-2)9-13-11-8-6-5-7-10(11)12/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAJILQTDDOIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC2=CC=CC=C21)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569186 |
Source


|
| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diethyl-2,3-dihydro-1H-indole | |
CAS RN |
130546-01-9 |
Source


|
| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

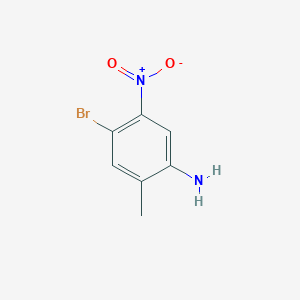
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
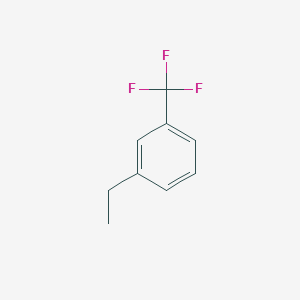
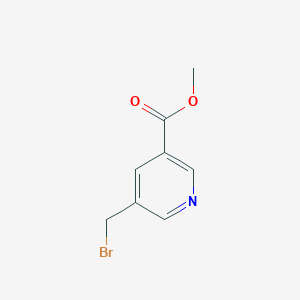

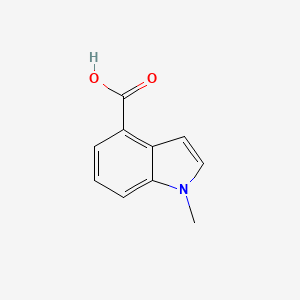
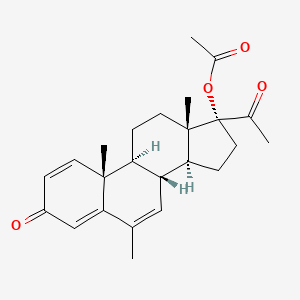
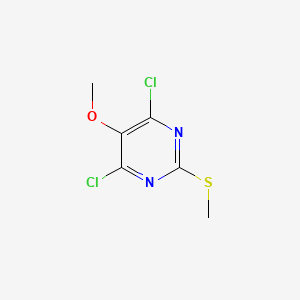
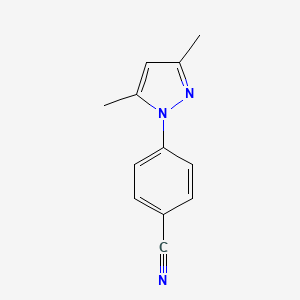




![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)